Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate
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Overview
Description
Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorine atom, and a carboxylate ester group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl bromide in the presence of a base like sodium hydride.
Esterification: The carboxylate ester group can be formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, modulating the activity of the target proteins. The fluorine atom can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-1-benzyl-3-chloro-pyrrolidine-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Methyl (3R)-1-benzyl-3-hydroxy-pyrrolidine-3-carboxylate: Similar structure with a hydroxyl group instead of fluorine.
Methyl (3R)-1-benzyl-3-methyl-pyrrolidine-3-carboxylate: Similar structure with a methyl group instead of fluorine.
Uniqueness
Methyl (3R)-1-benzyl-3-fluoro-pyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The fluorine atom can enhance metabolic stability and bioavailability, making the compound a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
methyl (3R)-1-benzyl-3-fluoropyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVXIDFYRQQIS-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(CCN(C1)CC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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